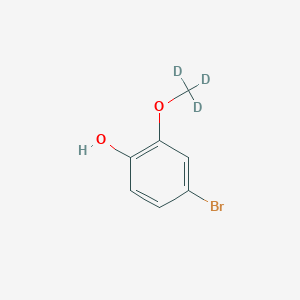
2-(Methoxy-d3)-4-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxy-d3)-4-bromophenol is a deuterated derivative of 4-bromophenol, where the methoxy group is labeled with deuterium. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in studies involving reaction mechanisms, metabolic pathways, and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-4-bromophenol typically involves the bromination of 2-(Methoxy-d3)-phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the para position relative to the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of deuterated methanol in the synthesis ensures the incorporation of deuterium into the methoxy group .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxy-d3)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 2-(Methoxy-d3)-phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-(Methoxy-d3)-phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methoxy-d3)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of reactions and identify intermediates.
Biology: Employed in metabolic studies to understand the biotransformation of phenolic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of phenolic drugs.
Wirkmechanismus
The mechanism of action of 2-(Methoxy-d3)-4-bromophenol depends on its specific application. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various metabolic pathways. The presence of the bromine atom can also influence the reactivity and interaction of the compound with biological molecules, potentially affecting enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but without the bromine atom and deuterium labeling.
4-Bromophenol: Lacks the methoxy group and deuterium labeling.
2-(Methoxy-d3)-phenol: Similar but without the bromine atom.
Uniqueness
2-(Methoxy-d3)-4-bromophenol is unique due to its combination of deuterium labeling and bromine substitution. This dual modification allows for specific applications in isotopic labeling studies and reactions involving halogenated phenols. The deuterium labeling provides insights into reaction mechanisms and metabolic pathways, while the bromine atom offers additional reactivity for further chemical modifications .
Eigenschaften
CAS-Nummer |
1185310-16-0 |
|---|---|
Molekularformel |
C7H7BrO2 |
Molekulargewicht |
206.05 g/mol |
IUPAC-Name |
4-bromo-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3/i1D3 |
InChI-Schlüssel |
WHSIIJQOEGXWSN-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)Br)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


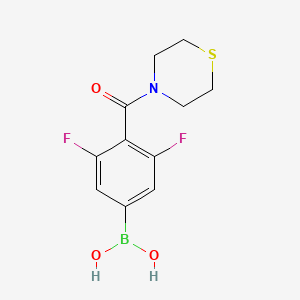
![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)
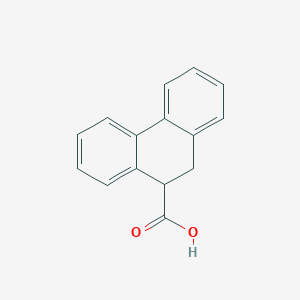

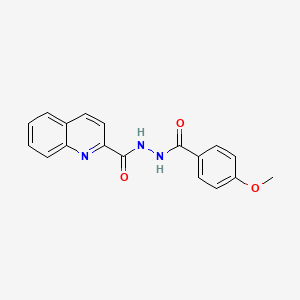
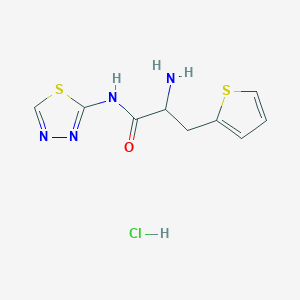
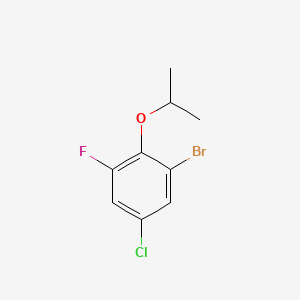

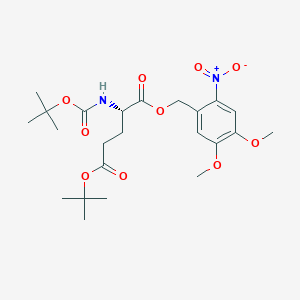
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)

![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)

